
2-(2-Isopropylthiazol-5-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Isopropylthiazol-5-yl)ethanol is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound features an isopropyl group attached to the thiazole ring, which is further connected to an ethanol moiety. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isopropylthiazol-5-yl)ethanol typically involves the reaction of 2-bromo-1-(2-isopropylthiazol-5-yl)ethanone with a suitable reducing agent. One common method is the reduction of the ketone group using sodium borohydride (NaBH4) in an ethanol solvent. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method could be the catalytic hydrogenation of the corresponding ketone using a palladium on carbon (Pd/C) catalyst under hydrogen gas. This method allows for efficient and selective reduction of the ketone group to the alcohol .
Chemical Reactions Analysis
Types of Reactions
2-(2-Isopropylthiazol-5-yl)ethanol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-(2-Isopropylthiazol-5-yl)ethanone or 2-(2-Isopropylthiazol-5-yl)acetic acid.
Reduction: 2-(2-Isopropylthiazol-5-yl)ethane.
Substitution: 2-(2-Isopropylthiazol-5-yl)ethyl chloride.
Scientific Research Applications
2-(2-Isopropylthiazol-5-yl)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Isopropylthiazol-5-yl)ethanol is primarily related to its interaction with biological targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The ethanol moiety can enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-(2-Isopropylthiazol-5-yl)methanamine: Similar structure but with an amine group instead of an alcohol.
2-(2-Isopropylthiazol-5-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an alcohol.
2-(2-Isopropylthiazol-5-yl)ethyl chloride: Similar structure but with a chloride group instead of an alcohol.
Uniqueness
2-(2-Isopropylthiazol-5-yl)ethanol is unique due to the presence of both the thiazole ring and the ethanol moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C8H13NOS |
|---|---|
Molecular Weight |
171.26 g/mol |
IUPAC Name |
2-(2-propan-2-yl-1,3-thiazol-5-yl)ethanol |
InChI |
InChI=1S/C8H13NOS/c1-6(2)8-9-5-7(11-8)3-4-10/h5-6,10H,3-4H2,1-2H3 |
InChI Key |
RGHWRSCNJCLWFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(S1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


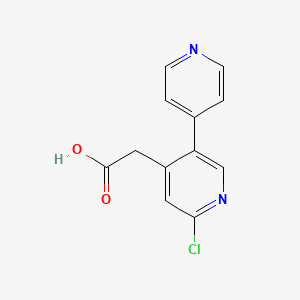
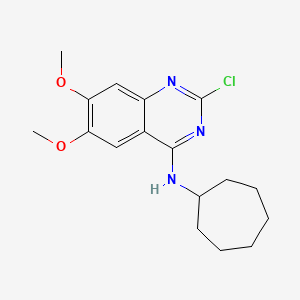

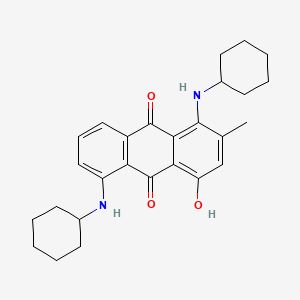
![Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)
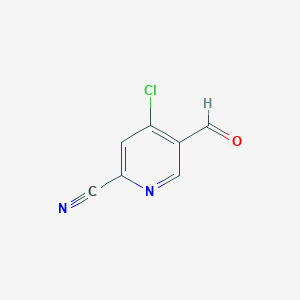
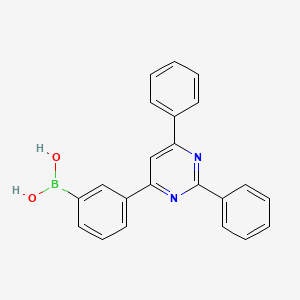

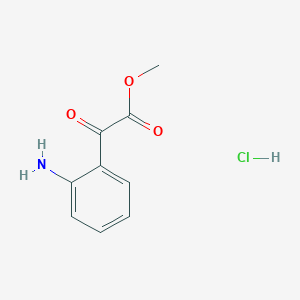
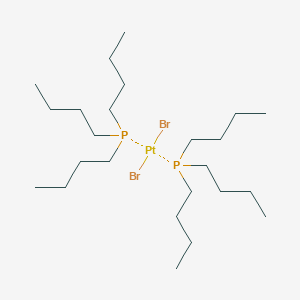


![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(9H-fluoren-2-yl)propyl]-](/img/structure/B13140152.png)

